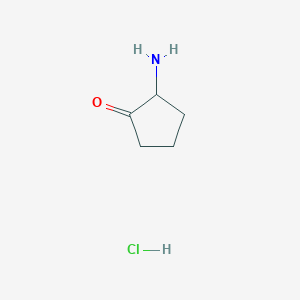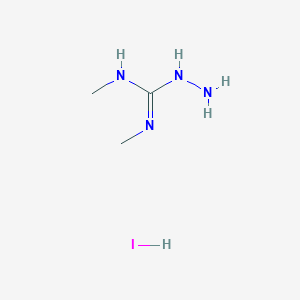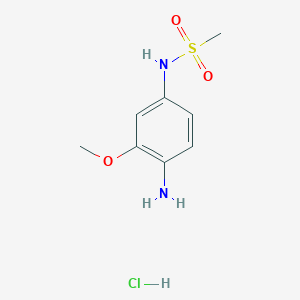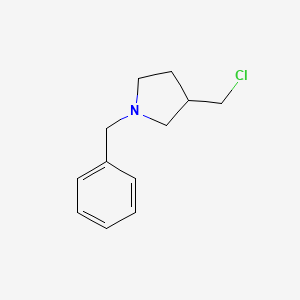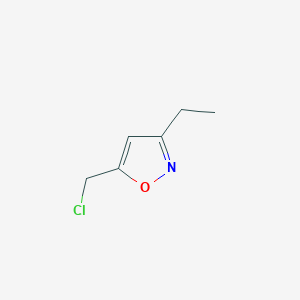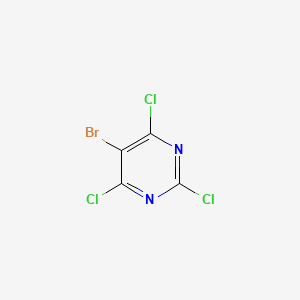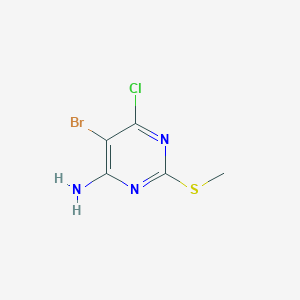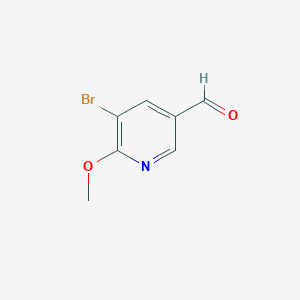
5-溴-6-甲氧基烟醛
描述
5-Bromo-6-methoxynicotinaldehyde is a chemical compound with the molecular formula C7H6BrNO2 . It has a molecular weight of 216.03 g/mol . The IUPAC name for this compound is 5-bromo-6-methoxypyridine-3-carbaldehyde .
Synthesis Analysis
The synthesis of 5-Bromo-6-methoxynicotinaldehyde involves a systematic approach that includes the condensation of 5-Bromo-2,3-diaminopyridine with a suitable aromatic aldehyde in the presence of molecular iodine in water, followed by alkylation reactions using different alkyl dibromide agents .
Molecular Structure Analysis
The molecular structure of 5-Bromo-6-methoxynicotinaldehyde consists of a pyridine ring substituted with a bromo group at the 5th position and a methoxy group at the 6th position . The compound also contains an aldehyde functional group .
Physical And Chemical Properties Analysis
5-Bromo-6-methoxynicotinaldehyde has a molecular weight of 216.03 g/mol and an exact mass of 214.95800 . It has a topological polar surface area of 39.2 Ų and a complexity of 142 . The compound has a rotatable bond count of 2 and a hydrogen bond acceptor count of 3 .
科学研究应用
Organic Synthesis Building Block
5-Bromo-6-methoxynicotinaldehyde: serves as a versatile building block in organic synthesis. Its structure allows for various chemical reactions, including condensation, nucleophilic substitution, and cycloaddition, making it valuable for synthesizing complex organic molecules. Researchers utilize this compound to construct heterocyclic compounds that are prevalent in many pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, 5-Bromo-6-methoxynicotinaldehyde is used to develop new drug candidates. Its bromine and aldehyde functional groups are reactive sites that can be modified to create derivatives with potential biological activity. This compound is particularly useful in the synthesis of molecules targeting neurological disorders due to its ability to cross the blood-brain barrier .
Material Science
This compound finds applications in material science, particularly in the development of organic semiconductors. The presence of the methoxy group can influence the electronic properties of the resulting materials, which is crucial for designing components like organic light-emitting diodes (OLEDs) and solar cells .
Analytical Reference Standard
5-Bromo-6-methoxynicotinaldehyde: can be used as an analytical reference standard. Due to its well-defined structure and purity, it serves as a benchmark in chromatography and spectroscopy methods, aiding in the identification and quantification of similar compounds in complex mixtures .
Catalyst Design
The compound’s structure is conducive to modifications that enable it to act as a ligand in catalyst design. It can coordinate with metals to form complexes that catalyze various chemical reactions, including oxidation and reduction processes important in industrial chemistry .
Agricultural Chemistry
In agricultural chemistry, derivatives of 5-Bromo-6-methoxynicotinaldehyde are explored for their potential use as pesticides or herbicides. The bromine atom can be critical for the biological activity against pests and weeds, contributing to the development of new agrochemicals .
属性
IUPAC Name |
5-bromo-6-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMXWVKBXMBEQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496057 | |
| Record name | 5-Bromo-6-methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-methoxynicotinaldehyde | |
CAS RN |
65873-73-6 | |
| Record name | 3-Pyridinecarboxaldehyde, 5-bromo-6-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65873-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

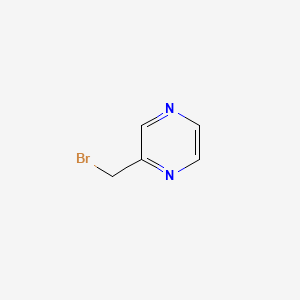
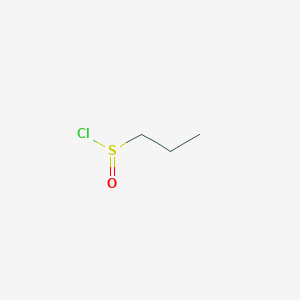
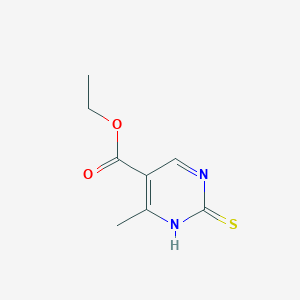
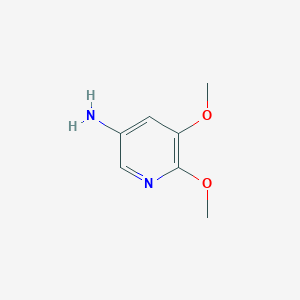
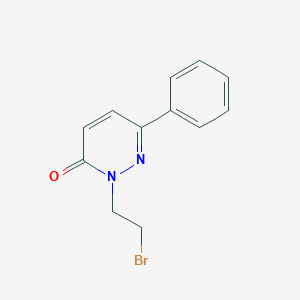
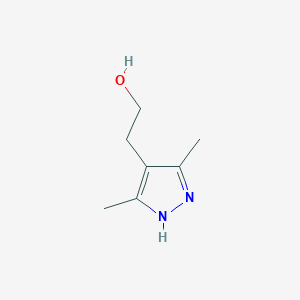
![2-(Benzo[b]thiophen-2-yl)acetic acid](/img/structure/B1281232.png)
